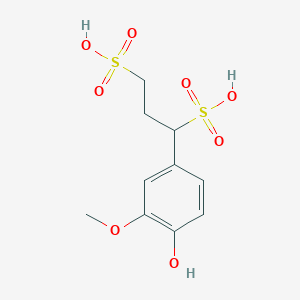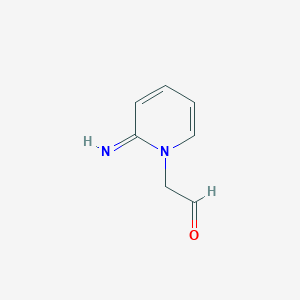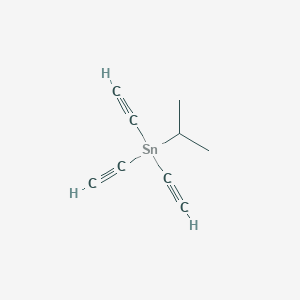![molecular formula C10H16 B14484170 Bicyclo[4.2.2]dec-1-ene CAS No. 67152-30-1](/img/structure/B14484170.png)
Bicyclo[4.2.2]dec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[422]dec-1-ene is a bicyclic compound characterized by its unique structure, which consists of two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[4.2.2]dec-1-ene can be achieved through various methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can then be further derivatized through numerous transformations.
Industrial Production Methods: While specific industrial production methods for bicyclo[42For example, the use of a rhodium(I) complex as a catalyst has been reported for the preparation of related bicyclic compounds .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[4.2.2]dec-1-ene can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its strained ring system, which can make it more susceptible to certain transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the use of rhodium catalysts has been reported for the preparation of related bicyclic compounds through homocoupling and zipper annulation reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of photochemical carbene generation can lead to the formation of cyclopropyl- and aryl-substituted cyclobutenes .
Scientific Research Applications
Bicyclo[4.2.2]dec-1-ene has potential applications in various scientific research fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of bicyclic compounds have been explored for their antibacterial and anticancer activities . Additionally, the compound’s unique structure makes it an attractive target for the development of novel antibiotics .
Mechanism of Action
The mechanism of action of bicyclo[4.2.2]dec-1-ene and its derivatives can vary depending on the specific application. For example, bicyclomycin, a related compound, is known to inhibit the Rho transcription termination factor in Escherichia coli . This inhibition is achieved through the binding of the compound to the Rho protein, which interferes with its function and ultimately leads to the termination of transcription.
Comparison with Similar Compounds
Similar Compounds: Bicyclo[4.2.2]dec-1-ene can be compared to other bicyclic compounds, such as bicyclo[2.2.1]heptane (norbornane), bicyclo[3.3.1]nonane, and bicyclo[3.3.3]undecane . These compounds share similar structural features but differ in the number of carbon atoms and the arrangement of their rings.
Uniqueness: The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new synthetic methodologies and the exploration of novel biological activities.
Properties
CAS No. |
67152-30-1 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
bicyclo[4.2.2]dec-1-ene |
InChI |
InChI=1S/C10H16/c1-2-4-10-7-5-9(3-1)6-8-10/h3,10H,1-2,4-8H2 |
InChI Key |
IUVYGGFYDNRVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CCC(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


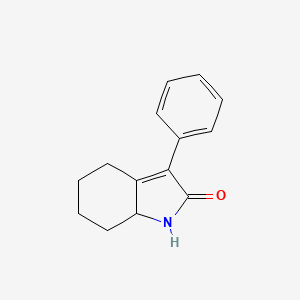
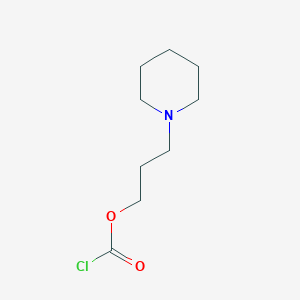
![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)

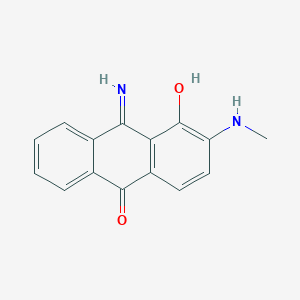
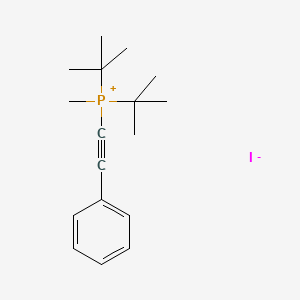
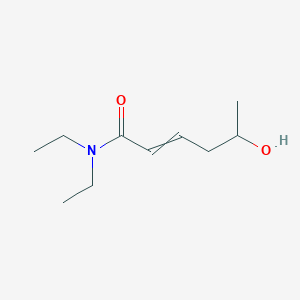
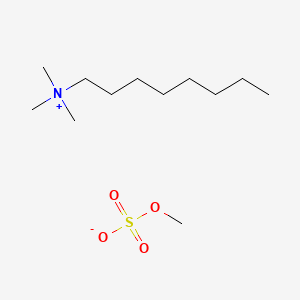
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
